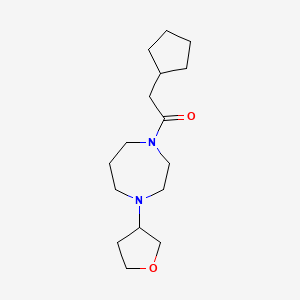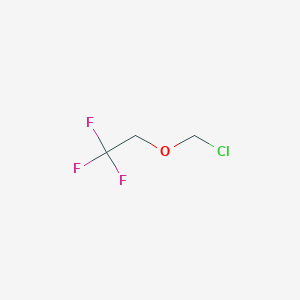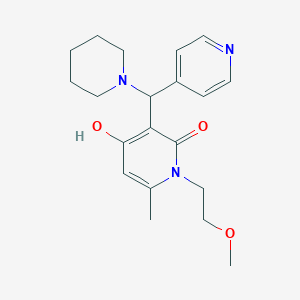
2-Cyclopentyl-1-(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclopentyl-1-(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)ethan-1-one, also known as CP-47,497, is a synthetic cannabinoid that was first synthesized in the 1990s. It is a potent agonist of the cannabinoid receptors CB1 and CB2 and has been used extensively in scientific research to study the endocannabinoid system and the effects of cannabinoids on the body.
Applications De Recherche Scientifique
Synthetic Applications
Metal Carbene Precursors for Isochromene Derivatives A study by Ren et al. (2017) explored the use of 4-Diazoisochroman-3-imines as metal carbene precursors in synthetic chemistry. This class of compounds, under Rh(II) catalysis, engages in cycloaddition reactions to produce isochromene derivatives. Such methodologies could be applicable in synthesizing complex structures similar to 2-Cyclopentyl-1-(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)ethan-1-one, providing a route to generate medicinally relevant compounds through cyclopropanation or cycloaddition reactions (Ren et al., 2017).
Photochemical Reactions for C−H Functionalization Rodina et al. (2016) investigated the photochemical reactions of diazoketones, including 4-diazotetrahydrofuran-3(2H)-ones, for C−H functionalization of aliphatic compounds. This research demonstrates the potential for engaging compounds structurally related to 2-Cyclopentyl-1-(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)ethan-1-one in novel photochemical reactions to achieve direct C−H bond functionalization, expanding the toolkit for modifying complex organic structures without the need for pre-functionalized substrates (Rodina et al., 2016).
Chemical Synthesis and Cyclization Reactions
Synthesis of Complex Diazepine Derivatives The synthesis of complex diazepine derivatives, such as 1,2,3,4,8,9,10,10a-octahydro-7bH-cyclopenta[b][1,4]diazepino[6,7,1-hi]indole, was detailed by Welmaker and Sabalski (2004). They presented a novel synthetic route that involves cyclization, which could potentially be adapted for the synthesis of compounds like 2-Cyclopentyl-1-(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)ethan-1-one. This route highlights the flexibility in accessing medicinally interesting compounds through strategic cyclization steps (Welmaker & Sabalski, 2004).
Catalytic Synthesis of Dihydrofurans The work by Liu et al. (2015) on the catalytic synthesis of polyfunctionalized dihydrofuran and tetrahydrofuran derivatives showcases a method that might be relevant for manipulating the tetrahydrofuran component of 2-Cyclopentyl-1-(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)ethan-1-one. Their methodology utilizes a three-component cycloaddition, indicating the potential for constructing complex furan-containing frameworks in a highly selective manner (Liu et al., 2015).
Propriétés
IUPAC Name |
2-cyclopentyl-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O2/c19-16(12-14-4-1-2-5-14)18-8-3-7-17(9-10-18)15-6-11-20-13-15/h14-15H,1-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCOQTPJZRIBPLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)N2CCCN(CC2)C3CCOC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide hydrochloride](/img/structure/B2422504.png)

![3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)-N-[[4-(pyrrolidin-1-ylmethyl)phenyl]methyl]propanamide](/img/structure/B2422508.png)

![5-((4-Ethylpiperazin-1-yl)(3-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2422511.png)
![Butyl 4-(5-methylfuro[3,2-b]pyridine-2-carboxamido)benzoate](/img/structure/B2422513.png)

![tert-butyl N-[(1R,2S)-1-ethyl-2-hydroxy-propyl]carbamate](/img/structure/B2422517.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2422520.png)
![N-[2-(4-chlorophenyl)ethyl]-8,9-dimethoxy-2-phenyl[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B2422521.png)

![3-chloro-N-[2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide](/img/structure/B2422524.png)
